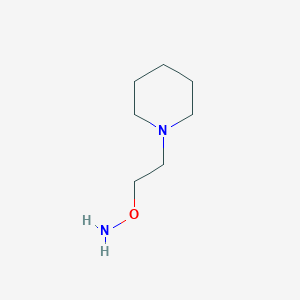

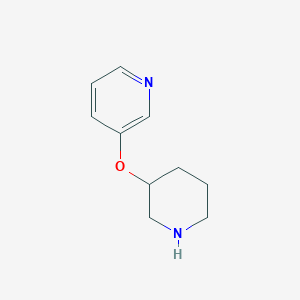

![molecular formula C7H10N2O2 B3253642 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol CAS No. 225240-95-9](/img/structure/B3253642.png)

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol

Übersicht

Beschreibung

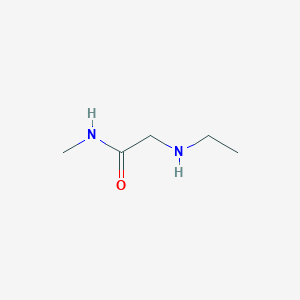

“2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is a chemical compound with the molecular weight of 227.09 . It is also known as "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride" . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is1S/C7H10N2O2.2ClH/c8-6-1-2-7(9-5-6)11-4-3-10;;/h1-2,5,10H,3-4,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” is typically stored at room temperature . It is in the form of a powder .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as cyanopyridine derivatives, have significant biological and industrial importance. They form the basis of many drugs due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The high reactivity of the 2-oxo-3-cyanopyridine scaffold, a related structural motif, underlines its role as a chemical intermediate in various organic synthesis processes, suggesting potential utility for "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" in drug development and synthesis of biologically active molecules (Ghosh et al., 2015).

Oxidative Stress and Redox Signaling

The study of redox signaling networks highlights the importance of understanding the chemical biology of reactive oxygen species (ROS) and their interaction with biological molecules. Compounds that can selectively modulate ROS levels or mimic ROS interactions have applications in elucidating the role of oxidative stress in diseases and aging. Research into hydrogen peroxide-mediated signal transduction illustrates the need for molecules that can interact selectively with redox-sensitive cysteine residues in proteins, potentially encompassing derivatives of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" (Paulsen & Carroll, 2010).

Catalysis and Organic Transformations

Compounds containing chiral centers, such as oxazoline derivatives, play a crucial role in asymmetric catalysis, a key area in synthetic organic chemistry. Their versatility and success in metal-catalyzed transformations underline the potential of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" and its analogs in facilitating enantioselective synthesis, given its structural complexity and potential for modification (Hargaden & Guiry, 2009).

Directed Regulation of Metabolic Pathways

The directed regulation of multienzyme complexes, such as 2-oxo acid dehydrogenase complexes, using synthetic analogs of 2-oxo acids demonstrates the potential of "2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol" in metabolic engineering. By modulating key metabolic pathways, these compounds can influence cellular energy metabolism and have implications in understanding and treating metabolic disorders (Artiukhov, Graf, & Bunik, 2016).

Safety and Hazards

The compound “2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(5-aminopyridin-2-yl)oxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBDRXZQWRSOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

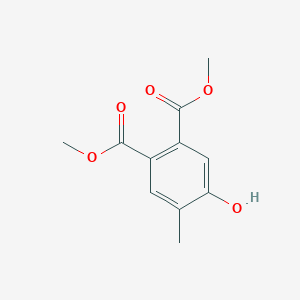

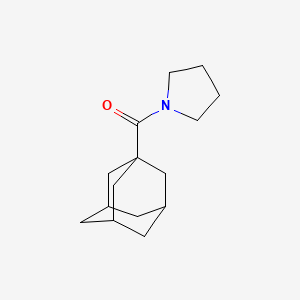

![2,5-Diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B3253650.png)

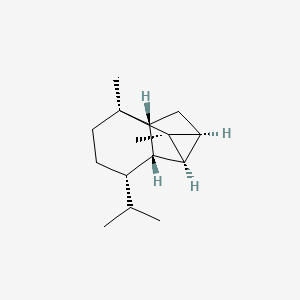

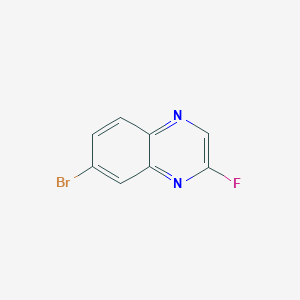

![(1S,3R,6S,8R,11S,15S,16R)-N,7,7,12,16-Pentamethyl-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine](/img/structure/B3253674.png)